Anticancer Agents: Several papers describe the development of 1,2,4-triazole derivatives as potent and orally available inhibitors of Poly(ADP-ribose) polymerase (PARP) , a target for cancer therapy, particularly in BRCA1/2-mutated tumors.
Phosphoinositide 3-Kinase (PI3K) Inhibitors: 1,2,4-triazole derivatives have been explored as inhibitors of specific PI3K isoforms, such as PI3Kα, which play critical roles in tumor cell growth and proliferation . The development of isoform-selective inhibitors is crucial to minimize potential side effects.
HMGR Inhibitors (Statins): Research has focused on designing 1,2,4-triazole-containing molecules as HMGR inhibitors with improved selectivity for the liver, aiming to reduce the risk of muscle-related side effects associated with statin use .
Antimicrobial and Antifungal Agents: 1,2,4-triazole derivatives have shown promising activity against a range of bacterial and fungal pathogens, including Mycobacterium tuberculosis and Candida albicans .
Antioxidant Agents: Certain 1,2,4-triazole derivatives exhibit antioxidant properties, acting as radical scavengers, metal chelators, or reducing agents .
Anti-hypoxic Agents: Studies have explored the potential of bis-1,2,4-triazole compounds in mitigating the effects of hypoxia, a condition characterized by oxygen deficiency in tissues .
Metabotropic Glutamate Receptor 1 (mGluR1) Antagonists: Research has identified 1,2,4-triazole-containing compounds as potent and orally active allosteric antagonists of mGluR1, which are being investigated for their therapeutic potential in various neurological disorders .
Metal–Organic Frameworks (MOFs): 1,2,4-triazole-based ligands have been used in the construction of MOFs, porous materials with potential applications in catalysis, gas storage, and sensing .
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: